molecular formula C3H9NO B8587365 1-(Methylamino)ethanol CAS No. 119105-40-7

1-(Methylamino)ethanol

Cat. No. B8587365
M. Wt: 75.11 g/mol
InChI Key: FPDNKWSQWXOPSC-UHFFFAOYSA-N
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Patent
US08207335B2

Procedure details

10.00 kg (73.42 mol) of 3,5-dimethylanisol (A) were dissolved in 35.0 L of dichloromethane. After cooling to −15±5° C. a solution of 17.46 kg (149.86 mol) of chlorosulphonic acid in 20.0 L dichloromethane was metered in and the mixture was stirred for approx. another 30 minutes at −15±5° C. Then the reaction mixture was metered into a solution of 15.0 kg sodium chloride in 85.0 L of water that had been cooled to −7±5° C., and diluted with 15.0 L of dichloromethane. The organic phase was separated off, diluted with 15.0 L of dichloromethane and washed with 30.0 L of sodium hydrogen carbonate solution (5%). After separation of the organic phase once again and dilution with 10 L of dichloromethane, a solution of 11.58 kg (154.20 mol) N-methylaminoethanol in 10.0 L of dichloromethane was slowly metered in at 10±5° C. After the reaction had ended 45.0 L of HCl (3%) and 5.0 L of water were added. The organic phase was separated off, diluted with 10.0 L dichloromethane and the solvent was totally eliminated from the product (C) in vacuo.
Quantity
15 L
Type
solvent
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step Two
Quantity
10 kg
Type
reactant
Reaction Step Three
Quantity
35 L
Type
solvent
Reaction Step Three
Quantity
17.46 kg
Type
reactant
Reaction Step Four
Quantity
20 L
Type
solvent
Reaction Step Four
Quantity
15 kg
Type
reactant
Reaction Step Five
Quantity
11.58 kg
Type
reactant
Reaction Step Six
Name
Quantity
45 L
Type
reactant
Reaction Step Seven
Name
Quantity
85 L
Type
reactant
Reaction Step Eight
Name
Quantity
5 L
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1.Cl[S:12]([OH:15])(=O)=[O:13].[Cl-].[Na+].[CH3:18][NH:19][CH:20](O)[CH3:21].Cl.[OH2:24]>ClCCl>[OH:24][CH2:21][CH2:20][N:19]([CH3:18])[S:12]([C:7]1[C:6]([CH3:8])=[CH:5][C:4]([O:9][CH3:10])=[CH:3][C:2]=1[CH3:1])(=[O:15])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
15 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 L
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
10 kg
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)OC
Name
Quantity
35 L
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
17.46 kg
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
20 L
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
15 kg
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
Quantity
11.58 kg
Type
reactant
Smiles
CNC(C)O
Step Seven
Name
Quantity
45 L
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
85 L
Type
reactant
Smiles
O
Step Nine
Name
Quantity
5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-7 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
ADDITION
Type
ADDITION
Details
diluted with 15.0 L of dichloromethane
WASH
Type
WASH
Details
washed with 30.0 L of sodium hydrogen carbonate solution (5%)
CUSTOM
Type
CUSTOM
Details
After separation of the organic phase once again
CUSTOM
Type
CUSTOM
Details
was slowly metered in at 10±5° C
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
ADDITION
Type
ADDITION
Details
diluted with 10.0 L dichloromethane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OCCN(S(=O)(=O)C1=C(C=C(C=C1C)OC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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